7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane

Catalog No.
S15840132
CAS No.
M.F
C7H11F2N
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane

Product Name

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane

IUPAC Name

7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C7H11F2N/c1-6-2-3-10-4-5(6)7(6,8)9/h5,10H,2-4H2,1H3

InChI Key

MRRJNXMDOXBSNV-UHFFFAOYSA-N

Canonical SMILES

CC12CCNCC1C2(F)F

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane is a bicyclic organic compound characterized by its unique structure, which includes two fluorine atoms and a nitrogen atom incorporated into the bicyclic framework. Its molecular formula is C7H11F2NC_7H_{11}F_2N, and it has a molecular weight of 147.17 g/mol. The compound's structure can be represented using the SMILES notation: CC12CCNCC1C2(F)F . This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of fluorine, which often enhances biological activity and stability.

The chemical reactivity of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane primarily involves oxidation reactions, particularly at sites where functional groups are present. For instance, the introduction of additional functional groups can lead to further transformations such as nucleophilic substitutions or cycloadditions . The triazole derivatives of this compound can also undergo various reactions typical of azole compounds, including electrophilic substitutions.

Biologically, 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane exhibits significant potential as a pharmacological agent. Its structure allows it to interact with various biological targets, including enzymes and receptors. The presence of the triazole moiety in related compounds has been linked to antimicrobial and anticancer activities . Furthermore, fluorinated compounds are known to enhance metabolic stability and bioavailability, making them attractive candidates in drug development.

The synthesis of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane can be achieved through several methods:

  • Formation of Bicyclic Core: A common approach involves a [2+2] cycloaddition reaction where a suitable diene reacts with a difluorocarbene precursor under controlled conditions.
  • Introduction of Functional Groups: The incorporation of the triazole group can be accomplished using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction.
  • Final Adjustments: Subsequent methylation and functional group modifications finalize the synthesis .

These methods emphasize efficiency and yield while utilizing readily available starting materials.

The applications of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane are diverse:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals with enhanced therapeutic properties.
  • Material Science: The compound's unique structural features make it suitable for creating advanced materials such as polymers and coatings that require chemical resistance and thermal stability.
  • Biological Probes: Due to its ability to interact with biological systems, it can be used to study enzyme interactions and receptor binding mechanisms .

Studies on the interactions of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane with biological targets have shown that its triazole moiety can form hydrogen bonds and π–π interactions with various enzymes and receptors. These interactions are crucial for understanding its mechanism of action in biological systems . Additionally, the fluorine atoms contribute to the compound's electronic properties, influencing its binding affinity.

Several compounds share structural similarities with 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane:

Compound NameStructure TypeKey Features
1,1-Difluoro-5-azaspiro[2.4]heptaneSpirocyclicContains one nitrogen atom; less complex than bicyclic structures
6,6-Difluoro-3-azabicyclo[3.1.0]hexaneBicyclicSimilar fluorination pattern but smaller ring size
1,1-Difluoro-5-azaspiro[2.5]octaneSpirocyclicLarger structure; different spiro configuration
6,6-Difluoro-3-azabicyclo[3.2.0]heptaneBicyclicSimilar fluorination; different ring fusion pattern
7-Methyl-aza-bicyclo[4,1,0]heptaneBicyclicLacks fluorine; simpler structure

The uniqueness of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane lies in its combination of fluorination and bicyclic structure that allows for extensive chemical modifications while maintaining stability and potential biological activity .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

147.08595568 g/mol

Monoisotopic Mass

147.08595568 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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